Cas no 1172068-33-5 (1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro-)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro- structure](https://ja.kuujia.com/scimg/cas/1172068-33-5x500.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro-
- 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
- PS-17293
- SY322411
- 1172068-33-5
- ZUOPKGTYJJCCND-UHFFFAOYSA-N
- SCHEMBL1468836
- MFCD12024704
- W10474
-
- MDL: MFCD12024704
- インチ: InChI=1S/C7H3BrFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11)
- InChIKey: ZUOPKGTYJJCCND-UHFFFAOYSA-N
- ほほえんだ: C1=NC2=C(C(=CN2)[N+](=O)[O-])C(=C1Br)F
計算された属性
- せいみつぶんしりょう: 258.93927g/mol
- どういたいしつりょう: 258.93927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM323566-250mg |
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
1172068-33-5 | 95%+ | 250mg |
$360 | 2023-02-03 | |
eNovation Chemicals LLC | Y1209113-10G |
5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
1172068-33-5 | 97% | 10g |
$4655 | 2024-07-21 | |
eNovation Chemicals LLC | Y1209113-1G |
5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
1172068-33-5 | 97% | 1g |
$930 | 2024-07-21 | |
Chemenu | CM323566-500mg |
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
1172068-33-5 | 95%+ | 500mg |
$600 | 2023-02-03 | |
Chemenu | CM323566-1g |
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
1172068-33-5 | 95%+ | 1g |
$900 | 2023-02-03 | |
abcr | AB461937-1g |
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine; . |
1172068-33-5 | 1g |
€1318.00 | 2023-09-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBMJ065-250mg |
5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
1172068-33-5 | 97% | 250mg |
¥1978.0 | 2024-04-25 | |
1PlusChem | 1P00HECP-100mg |
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro- |
1172068-33-5 | 97% | 100mg |
$190.00 | 2023-12-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBMJ065-500.0mg |
5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
1172068-33-5 | 97% | 500.0mg |
¥3297.0000 | 2024-07-28 | |
eNovation Chemicals LLC | Y1209113-100mg |
5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
1172068-33-5 | 97% | 100mg |
$230 | 2025-02-19 |
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro- 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro-に関する追加情報
Introduction to 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro- (CAS No. 1172068-33-5)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro- is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 1172068-33-5, belongs to the pyrrolopyridine class, which is a privileged scaffold in drug discovery. The presence of bromo, fluoro, and nitro substituents enhances its pharmacological profile, making it a valuable intermediate in the synthesis of novel therapeutic agents.
The structural features of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro- contribute to its unique electronic and steric properties. The bromo and fluoro groups introduce halogen bonding capabilities and modulate lipophilicity, while the nitro group serves as a versatile handle for further functionalization. These attributes make it an attractive building block for medicinal chemists seeking to develop compounds with enhanced binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 1H-Pyrrolo[2,3-b]pyridine derivatives have shown promise in inhibiting kinases, transcription factors, and other enzymes involved in cancer and inflammatory diseases. The introduction of halogenated substituents has been particularly effective in improving drug-like properties such as solubility, metabolic stability, and cell permeability.
One of the most compelling aspects of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro- is its potential in oncology research. Studies have demonstrated that pyrrolopyridine-based compounds can disrupt critical signaling pathways involved in tumor growth and survival. For instance, derivatives of this scaffold have been investigated for their ability to inhibit tyrosine kinases, which are overexpressed in many cancer types. The bromo and fluoro substituents play a crucial role in optimizing binding interactions with target proteins, leading to increased potency and reduced off-target effects.
Moreover, the nitro group in 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro- can be reduced to an amine or further functionalized into other bioisosteric groups, providing chemists with a high degree of flexibility in designing novel analogs. This reactivity has been exploited in the development of prodrugs and bioconjugates aimed at improving bioavailability and targeted delivery.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic transformations starting from readily available precursors. Advances in synthetic methodologies have enabled the efficient preparation of complex analogs with minimal waste generation. For example, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for introducing halogen atoms at specific positions on the pyrrolopyridine core. These methods not only enhance synthetic efficiency but also allow for precise control over regioselectivity.
In addition to its applications in oncology, 1H-Pyrrolo[2,3-b]pyridine derivatives have been explored for their potential in treating neurological disorders. Research suggests that these compounds can modulate neurotransmitter receptors and ion channels involved in conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune pharmacological properties through structural modifications has opened new avenues for developing next-generation therapeutics.
The impact of computational chemistry on the design and optimization of 1H-Pyrrolo[2,3-b]pyridine-based drugs cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and metabolic stability with remarkable accuracy. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and prioritize promising candidates for further investigation.
Recent studies have also highlighted the importance of understanding the role of halogen bonds in drug design. The presence of bromo and fluoro groups in 1H-Pyrrolo[2,3-b]pyridine derivatives facilitates non-covalent interactions with biological targets, enhancing binding affinity. These interactions are particularly relevant for designing small-molecule inhibitors that require high specificity and potency.
The future prospects for 1H-Pyrrolo[2,3-b]pyridine derivatives are vast. As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents. The versatility of this scaffold ensures that it will remain a cornerstone in pharmaceutical research for years to come. By leveraging cutting-edge synthetic methods and computational tools, scientists are poised to unlock new therapeutic possibilities using these remarkable compounds.
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